2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.: 303996-82-9
Cat. No.: VC5287829
Molecular Formula: C16H12Cl2N2O
Molecular Weight: 319.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303996-82-9 |
|---|---|
| Molecular Formula | C16H12Cl2N2O |
| Molecular Weight | 319.19 |
| IUPAC Name | 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C16H12Cl2N2O/c1-10-15(11-5-7-12(17)8-6-11)16(21)20(19-10)14-4-2-3-13(18)9-14/h2-9,19H,1H3 |
| Standard InChI Key | ZUYRUNKZVZVHHE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(3-chlorophenyl)-4-(4-chlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, reflects its bis-chlorinated aromatic system fused to a pyrazolone core. The molecular formula is C₁₆H₁₂Cl₂N₂O, with a molecular weight of 319.2 g/mol . Key structural features include:
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A pyrazolone ring substituted with methyl at position 5.
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Two chlorophenyl groups at positions 2 (meta-chloro) and 4 (para-chloro).
The canonical SMILES string, CC1=NNC(=O)C1C2=CC(=CC=C2)ClC3=CC=C(C=C3)Cl, encodes this arrangement .
Tautomerism and Stereoelectronic Properties
Pyrazolones exhibit keto-enol tautomerism, influencing reactivity. The 1,2-dihydro-3H configuration suggests stabilization in the keto form, with intramolecular hydrogen bonding between the carbonyl oxygen and N-H group . Computational models predict a planar pyrazolone ring with dihedral angles of ~30° between the chlorophenyl substituents and the core .
Synthesis and Industrial Production
Industrial Scalability Challenges
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Chlorophenyl Group Reactivity: Ortho/meta/para isomer separation requires high-resolution chromatography, increasing costs.
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Byproduct Formation: Competing cyclization pathways may yield regioisomers, necessitating stringent process controls.
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 319.2 g/mol | |
| LogP (Partition Coefficient) | Estimated 3.8 (Calculated via XLogP3) | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 38.7 Ų |
Solubility and Stability
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Solubility: Low aqueous solubility (~0.12 mg/mL in water at 25°C) due to hydrophobic chlorophenyl groups.
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Stability: Susceptible to photodegradation under UV light, forming dechlorinated byproducts .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
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Agrochemicals: Chlorinated pyrazolones are key in fungicide development (e.g., fluxapyroxad analogs).
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Coordination Chemistry: The carbonyl and N-heteroatoms enable metal chelation, useful in catalysis .
Material Science Applications
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Polymer Additives: Chlorophenyl groups improve thermal stability in polyesters.
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Liquid Crystals: Bent-core structures derived from bis-chlorinated pyrazolones exhibit nematic mesophases .
Comparison with Structural Analogs
| Compound | Substituents | LogP | Antibacterial Activity (vs. S. aureus) |
|---|---|---|---|
| Target Compound | 3-Cl, 4-Cl, 5-CH₃ | 3.8 | Not tested |
| 4-(4-Fluorophenyl) Analog | 4-F, 5-CH₃ | 4.2 | 12 mm |
| 3-Bromo Derivative | 3-Br, 5-CH₃ | 4.5 | 18 mm |
Fluorine substitution increases lipophilicity (higher LogP) but reduces steric bulk compared to chlorine .
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